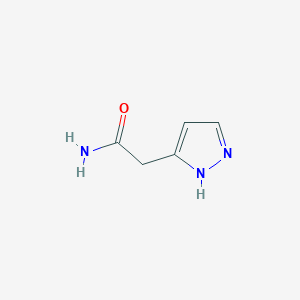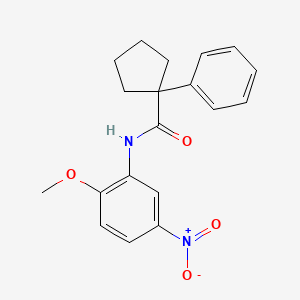
2-(1H-pyrazol-3-yl)acetamide
Overview
Description
“2-(1H-pyrazol-3-yl)acetamide” is an organic compound that serves as a building block in chemical synthesis studies . It is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazole derivatives are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of “this compound” and its derivatives often involves Ullmann-type reactions, which are copper-catalyzed reactions with various precursors . These reactions offer new disconnection approaches to compounds of interest, allowing the creation of original analogues of bioactive compounds from common building blocks .Molecular Structure Analysis
The molecular structure of “this compound” was identified based on spectral data 1H NMR and 13C NMR . The pyrazole nucleus is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically copper-catalyzed and involve various precursors, acyl-heteroarylamines, or pyrazoles . These reactions allow for C to N bioisosteric replacements, which can sometimes be synthetically challenging .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
2-(1H-pyrazol-3-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, with their structures established through various spectroscopic methods and X-ray crystallography. The coordination involves amide O and pyrazole N atoms, leading to distinct supramolecular architectures. This study showcases the potential of this compound in creating metal complexes with biological activities (Chkirate et al., 2019).
Antimicrobial and Antitumor Properties
Pyrazole-imidazole-triazole hybrids synthesized from this compound derivatives have been evaluated for antimicrobial activity. One such compound showed excellent potency against A. niger, surpassing the efficacy of the reference drug Fluconazole. Molecular docking studies further supported these findings, highlighting the therapeutic potential of these hybrids (Punia et al., 2021).
Synthesis and Biological Activity
The synthesis and biological activity of this compound derivatives have been extensively studied. For instance, a derivative synthesized and characterized by various methods showed moderate herbicidal and fungicidal activities. This research demonstrates the diverse biological applications of these derivatives (霍静倩 et al., 2016).
Novel Therapeutics for Neurological Disorders
This compound derivatives have been investigated for their potential in treating neurological disorders. They have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, indicating their potential in Alzheimer's disease therapy. These compounds' synthesis and effectiveness in inhibiting β-amyloid aggregation emphasize their therapeutic value (Umar et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as cyclin-a2 and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their modulation can have significant effects on cellular function.
Mode of Action
This interaction could lead to changes in the function of the target proteins, potentially altering cellular processes .
Biochemical Pathways
Disruption of these pathways could lead to downstream effects such as altered cell proliferation or apoptosis .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.
Result of Action
Based on its potential targets, it could influence cell cycle regulation, potentially leading to effects such as altered cell proliferation or induction of apoptosis .
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)3-4-1-2-7-8-4/h1-2H,3H2,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWOKJCUJXCWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626605-59-2 | |
| Record name | 2-(1H-pyrazol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)




![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)




![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)

